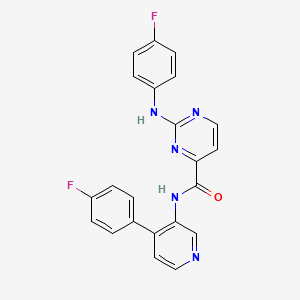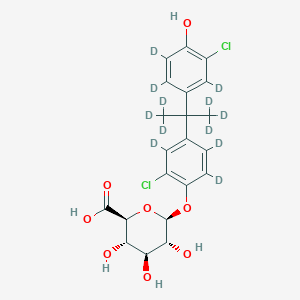
2,2'-Dichloro bisphenol a mono-D-glucuronide-d12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 is a deuterium-labeled derivative of 2,2’-Dichloro bisphenol a mono-D-glucuronide. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various pharmacokinetic and metabolic studies .
Vorbereitungsmethoden
The synthesis of 2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 involves the deuteration of 2,2’-Dichloro bisphenol a mono-D-glucuronide. This process typically includes the introduction of deuterium atoms into the parent compound through specific chemical reactions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve the use of specialized equipment and controlled environments to ensure the purity and stability of the final product .
Analyse Chemischer Reaktionen
2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the metabolic pathways of bisphenol compounds.
Biology: Employed in research to understand the biological effects and metabolism of bisphenol derivatives.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of bisphenol compounds.
Industry: Applied in the development of new materials and chemicals that incorporate bisphenol derivatives.
Wirkmechanismus
The mechanism of action of 2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow for precise tracking of its movement and transformation within biological systems. This helps researchers understand the molecular targets and pathways involved in the metabolism of bisphenol compounds .
Vergleich Mit ähnlichen Verbindungen
2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
2,2’-Dichloro bisphenol a mono-D-glucuronide: The non-deuterated version of the compound.
Bisphenol A: A widely studied bisphenol compound with various industrial and research applications.
Bisphenol S: Another bisphenol derivative used in research and industry.
The deuterium labeling in 2,2’-Dichloro bisphenol a mono-D-glucuronide-d12 provides enhanced stability and allows for more accurate tracking in metabolic studies compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C21H22Cl2O8 |
|---|---|
Molekulargewicht |
485.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)-1,1,1,3,3,3-hexadeuteriopropan-2-yl]-3,5,6-trideuteriophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22Cl2O8/c1-21(2,9-3-5-13(24)11(22)7-9)10-4-6-14(12(23)8-10)30-20-17(27)15(25)16(26)18(31-20)19(28)29/h3-8,15-18,20,24-27H,1-2H3,(H,28,29)/t15-,16-,17+,18-,20+/m0/s1/i1D3,2D3,3D,4D,5D,6D,7D,8D |
InChI-Schlüssel |
XKQOXHHNPIOVMM-ODRNHMGGSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])Cl)O)[2H] |
Kanonische SMILES |
CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide](/img/structure/B15139788.png)
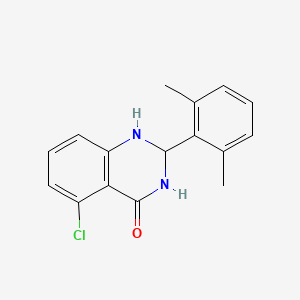
![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B15139799.png)
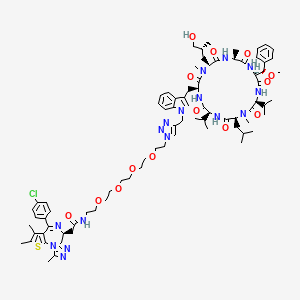

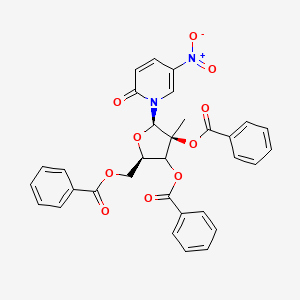
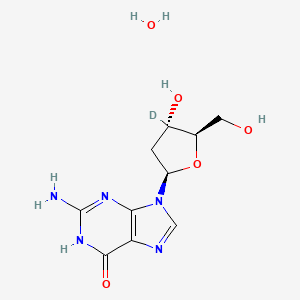
![2-chloro-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15139827.png)
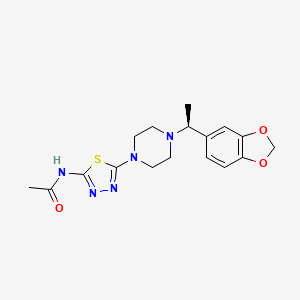
![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)



